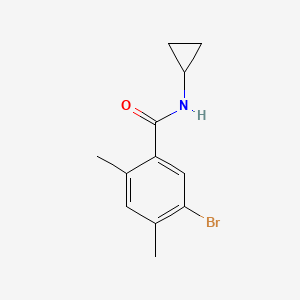
5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol . It is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group attached to the nitrogen atom, and two methyl groups at the 2nd and 4th positions of the benzamide structure .
准备方法
The synthesis of 5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide typically involves the bromination of a precursor compound followed by the introduction of the cyclopropyl group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents like diazomethane .
化学反应分析
5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclopropyl Group Reactions: The cyclopropyl group can participate in ring-opening reactions under certain conditions.
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
科学研究应用
5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar compounds to 5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide include:
N,N-Dimethyl-4-bromobenzamide: Lacks the cyclopropyl group and has different reactivity and applications.
2-Bromo-N-methylbenzamide: Has a different substitution pattern and lacks the cyclopropyl group.
4-Bromo-N,N-dimethylbenzamide: Similar structure but lacks the cyclopropyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties .
生物活性
5-Bromo-N-cyclopropyl-2,4-dimethylbenzamide is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H14BrN
- Molecular Weight : 256.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound is believed to exert its effects through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in cell proliferation and survival pathways, which are crucial in cancer biology .
- Modulation of Signaling Pathways : The compound may influence signaling cascades such as the MAPK/ERK pathway, which is vital for cellular growth and differentiation .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly reduces the proliferation of various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 30 µM across different cell types .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Case Studies
- Breast Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers after treatment with the compound for 48 hours.
- Inflammatory Models : In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups .
Comparative Analysis
To better understand the efficacy of this compound, it can be compared with other similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action | Therapeutic Use |
|---|---|---|---|
| This compound | 10 - 30 | Kinase inhibition; signaling modulation | Cancer treatment |
| 4-Bromo-3,5-dimethylbenzamide | 15 - 35 | Anti-inflammatory; apoptosis induction | Inflammatory diseases |
| N-(4-bromophenyl)acetamide | 20 - 40 | Cytokine inhibition | Pain management |
属性
分子式 |
C12H14BrNO |
|---|---|
分子量 |
268.15 g/mol |
IUPAC 名称 |
5-bromo-N-cyclopropyl-2,4-dimethylbenzamide |
InChI |
InChI=1S/C12H14BrNO/c1-7-5-8(2)11(13)6-10(7)12(15)14-9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,14,15) |
InChI 键 |
LYSPFHQIQSQVMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C(=O)NC2CC2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















